molecular formula C34H56O3 B12652829 17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one CAS No. 55566-45-5

17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one

Cat. No.: B12652829
CAS No.: 55566-45-5
M. Wt: 512.8 g/mol
InChI Key: QJVKGMSIXPIYHG-ONJHBZALSA-N
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Description

17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one is a synthetic steroidal compound with the molecular formula C34H56O3 and a molecular weight of 512.818 g/mol . This compound is a derivative of estrone, a naturally occurring estrogen, and is characterized by the presence of a long-chain fatty acid ester at the 17-beta position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one typically involves the esterification of estrone with hexadecanoic acid (palmitic acid). The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactors where estrone and hexadecanoic acid are combined in the presence of a suitable catalyst. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using industrial-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one involves its interaction with estrogen receptors in the body. The compound binds to these receptors, mimicking the effects of natural estrogens. This binding activates various signaling pathways that regulate gene expression and cellular functions. The long-chain ester group may also influence the compound’s pharmacokinetics, affecting its absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one is unique due to its specific esterification at the 17-beta position with a long-chain fatty acid. This modification can alter its biological activity and pharmacokinetic properties, making it distinct from other similar steroidal compounds .

Properties

CAS No.

55566-45-5

Molecular Formula

C34H56O3

Molecular Weight

512.8 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] hexadecanoate

InChI

InChI=1S/C34H56O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-33(36)37-32-22-21-31-30-19-17-26-25-27(35)18-20-28(26)29(30)23-24-34(31,32)2/h25,28-32H,3-24H2,1-2H3/t28-,29+,30+,31-,32-,34-/m0/s1

InChI Key

QJVKGMSIXPIYHG-ONJHBZALSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C

Origin of Product

United States

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